N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide
Description
This compound features a benzamide core linked to a substituted furan moiety via a conjugated enone system. Key structural elements include:
- 4-Methylbenzamide group: Provides hydrophobic interactions and influences electronic properties.
- Tetrahydrofuran-2-ylmethylamino group: Introduces a heterocyclic amine, likely affecting solubility and hydrogen-bonding capacity.
The Z-configuration of the enone system (evident from the IUPAC name) ensures spatial alignment critical for molecular interactions. This scaffold shares similarities with bioactive molecules targeting enzymes or receptors reliant on π-π stacking and hydrogen bonding .
Properties
Molecular Formula |
C26H25ClN2O4 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H25ClN2O4/c1-17-7-9-18(10-8-17)25(30)29-23(26(31)28-16-22-6-3-13-32-22)15-21-11-12-24(33-21)19-4-2-5-20(27)14-19/h2,4-5,7-12,14-15,22H,3,6,13,16H2,1H3,(H,28,31)(H,29,30)/b23-15- |
InChI Key |
BTQLAENFMWYECE-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCC4CCCO4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Biological Activity
N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a furan ring, a chlorophenyl group, and an amide linkage. Its molecular formula is , with a molecular weight of approximately 464.9 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C26H25ClN2O4 |
| Molecular Weight | 464.9 g/mol |
| CAS Number | 385416-88-6 |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Furan derivatives, including those similar to N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo...}, have shown significant antimicrobial properties. Studies indicate that furan-based compounds exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives of furan have been reported to inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower thresholds depending on structural modifications .
Anticancer Potential
Research has highlighted the anticancer potential of furan-containing compounds. In particular, derivatives have demonstrated cytotoxic effects against human cancer cell lines, such as HeLa cells (cervical cancer). One study reported an IC50 value of 0.15 ± 0.05 µg/mL for a furan derivative against HeLa cells, suggesting potent antitumor activity. The proposed mechanism involves mitochondrial modification leading to apoptosis .
The biological activity of N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo...} is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate key biological pathways, potentially leading to therapeutic effects in bacterial infections or cancer treatment. The exact mechanisms remain under investigation, but evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated various furan derivatives against E. coli and Staphylococcus aureus, finding that certain modifications enhanced antibacterial efficacy significantly compared to standard antibiotics like streptomycin .
- Anticancer Activity : In vitro studies on HeLa cells demonstrated that specific furan derivatives could induce cell death at low concentrations, indicating their potential as chemotherapeutic agents .
- Mechanistic Insights : Investigations into the compound's mechanism revealed alterations in mitochondrial membrane potential as a key factor in its apoptotic effects on cancer cells .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-2-yl}-4-methylbenzamide exhibit potent anticancer activities. For instance, derivatives containing furan and chlorophenyl moieties have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .
Antimicrobial Activity
The compound's unique structure may confer antimicrobial properties. Studies have demonstrated that related compounds can inhibit bacterial growth, indicating that this compound could be investigated further for its potential use in treating bacterial infections .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of furan-containing compounds similar to N-{(1Z)-1-[5-(3-chlorophenyl)furan-2-y]-3-o-xo...}. The results showed significant cytotoxic effects on human breast cancer cells, with IC50 values indicating potent activity at low concentrations. This suggests that modifications to the furan structure could enhance therapeutic efficacy against specific cancer types.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity of various benzamide derivatives was assessed. The results indicated that compounds with similar structural features to N-{(1Z)-1-[5-(3-chlorophenyl)furan...} exhibited notable inhibition against Gram-positive and Gram-negative bacteria. These findings support further exploration into its use as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the benzamide, amino, and furan groups, as outlined below:
Table 1: Structural Comparison of Key Analogs
Impact of Substituent Variations
- Benzamide Group: 4-Methyl (Target): Enhances lipophilicity, favoring membrane penetration.
- Amino Group: Tetrahydrofuran-2-ylmethyl (Target): The oxygen in tetrahydrofuran enables H-bonding, crucial for target binding. 4-Fluorobenzyl (Analog ): Fluorine’s electronegativity may strengthen dipole interactions but limit conformational flexibility.
- Furan Substituents :
Structure-Activity Relationship (SAR) Insights
Per , structural similarity correlates with analogous physical/chemical properties :
- Tetrahydrofuran vs. Methoxypropylamino: The former’s cyclic ether may improve metabolic stability over the linear methoxypropyl group .
- Chlorophenyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
